N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic heterocyclic compound featuring a carboxamide group, an imino moiety, and two aromatic substituents: a 2-chlorophenylmethyl group and a 4-methoxyphenylmethyl group. The tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) suggests rigidity, which may enhance target-binding specificity.
Crystallographic characterization of such complex molecules typically employs software like SHELX for refinement and ORTEP-3/WinGX for visualization, ensuring accurate structural determination .
Properties
Molecular Formula |
C27H22ClN5O3 |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O3/c1-36-19-11-9-17(10-12-19)16-33-24(29)20(26(34)30-15-18-6-2-3-7-22(18)28)14-21-25(33)31-23-8-4-5-13-32(23)27(21)35/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
BOBUMMCAMLBKIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazatricyclo core: This step involves cyclization reactions that form the triazatricyclo structure.
Functional group modifications: Introduction of the imino, oxo, and carboxamide groups through various organic reactions.
Aromatic substitutions: Incorporation of the chlorophenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of imino and oxo groups to amines and alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent-Driven Comparisons
- N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS 877778-47-7): This analog replaces the 2-chlorophenyl group with a 4-fluorophenylmethyl moiety. Fluorine’s high electronegativity enhances dipole interactions and metabolic stability compared to chlorine, which is bulkier and more lipophilic. The para-fluoro substitution may improve membrane permeability but reduce π-π stacking in aromatic binding pockets compared to the ortho-chloro derivative .
- Impact of Methoxy vs. Alkyl Chains: The 4-methoxyphenylmethyl group in the target compound introduces electron-donating effects, increasing solubility relative to non-polar alkyl chains (e.g., 7-pentyl in CAS 877778-47-7).
Core Structure Comparisons
- Dasatinib (BMS-354825): A 2-aminothiazole-based kinase inhibitor with a carboxamide side chain. Unlike the tricyclic core of the target compound, dasatinib’s bicyclic system offers less rigidity, possibly affecting binding kinetics. Both compounds, however, leverage hydrogen-bonding motifs (imino and carboxamide) for ATP-binding pocket interactions .
- Thieno-triazolo-diazepine Derivatives (e.g., Compound 4.19 in ): These feature a fused heterocyclic system with a diazepine ring, enabling conformational flexibility. In contrast, the target compound’s tricyclic framework may restrict rotational freedom, favoring entropically driven binding .
Physicochemical Properties
Research Findings and Hypotheses
- Kinase Inhibition Potential: The tricyclic core and carboxamide group suggest kinase-targeting activity, analogous to dasatinib. Molecular modeling could predict interactions with Src or Abl kinases, though empirical validation is needed .
- Metabolic Stability :
The 2-chlorophenyl group may slow oxidative metabolism compared to fluorophenyl analogs, extending half-life . - Synthetic Accessibility : Likely synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl substitutions, followed by cyclization .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique tricyclic structure incorporates various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈ClN₅O₃ and a molecular weight of 491.9 g/mol. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:
- Study Findings : In a comparative study of structurally similar compounds, some demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while others showed weaker effects against different bacterial strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been evaluated for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's . For example, certain derivatives exhibited IC₅₀ values ranging from 0.63 µM to 6.28 µM against AChE.
Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and various biological targets:
- Binding Affinity : The docking results indicate favorable interactions with amino acids in target proteins, suggesting that the compound could effectively bind to active sites involved in disease pathways .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of synthesized derivatives based on the triazatricyclo structure against multiple bacterial strains. The most active compounds were identified with specific IC₅₀ values indicating strong antibacterial potential .
- Enzyme Inhibition Profiles : Another research effort focused on the enzyme inhibition profiles of related compounds, demonstrating significant inhibitory effects on urease and AChE which are critical in various therapeutic contexts .
Research Findings Summary
| Activity Type | Target | IC₅₀ Values | Notes |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong | Effective against multiple strains |
| Bacillus subtilis | Moderate to Strong | ||
| Enzyme Inhibition | Acetylcholinesterase | 0.63 µM - 6.28 µM | Potential for Alzheimer's treatment |
| Urease | Strong | New inhibitors could replace existing drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
